[1,1'-Binaphthalen]-8-ol
Description
[1,1'-Binaphthalen]-8-ol (common abbreviation: BINOL) is a chiral binaphthyl compound featuring two naphthalene units linked at the 1,1'-positions, with a hydroxyl group (-OH) at the 8-position. This structure confers axial chirality, making BINOL and its derivatives highly valuable in asymmetric catalysis, chiral ligand design, and materials science. The compound’s rigidity and tunable electronic properties via substitution patterns enable diverse applications in enantioselective synthesis .
Properties
CAS No. |
146746-40-9 |
|---|---|
Molecular Formula |
C₂₀H₁₄O |
Molecular Weight |
270.32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-8-ol typically involves the coupling of two naphthalene units followed by the introduction of the hydroxyl group. One common method is the oxidative coupling of 2-naphthol using a suitable oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Binaphthalen]-8-ol may involve similar oxidative coupling reactions but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: [1,1’-Binaphthalen]-8-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, allowing for the introduction of various functional groups. Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or sulfuric acid in water.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: [1,1’-Binaphthalen]-8-ol is used as a chiral ligand in asymmetric synthesis, particularly in the formation of enantioselective catalysts. Its unique structure allows for the creation of highly selective and efficient catalytic systems.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, [1,1’-Binaphthalen]-8-ol is used in the production of advanced materials, including polymers and organic semiconductors. Its stability and electronic properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalen]-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 8th position plays a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of [1,1'-Binaphthalen]-8-ol, highlighting differences in substitution patterns, physical properties, and applications:
Key Comparative Insights
- Substituent Effects on Solubility and Reactivity: Methoxy-substituted derivatives (e.g., 2',6-dimethoxy and 7,7'-dimethoxy variants) exhibit improved solubility in polar solvents compared to the parent BINOL, facilitating their use in homogeneous catalysis . Conversely, hydrogenated derivatives (e.g., octahydro-BINOL) show increased lipophilicity, making them suitable for hydrophobic environments .
- Chiral Resolution and Deracemization: Derivatives like 2'-(benzyloxy)-[1,1'-binaphthalen]-2-ol (Compound 1 in ) crystallize as conglomerates, enabling Viedma ripening—a process critical for deracemization. This property is absent in non-conglomerate-forming analogues .
- Catalytic and Sensing Applications: Phosphorus-containing derivatives (e.g., 2'-(diphenylphosphinyl)-BINOL) are pivotal in asymmetric catalysis due to their strong metal-coordinating ability . In contrast, phenanthrene-fused derivatives () exhibit red-shifted fluorescence, ideal for sensing applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
